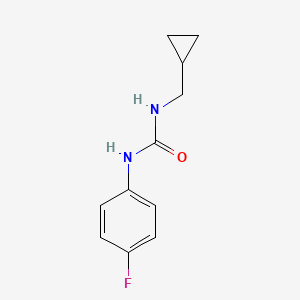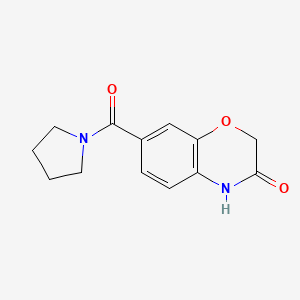![molecular formula C14H13ClN2O B7474974 N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474974.png)
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide, also known as Cmpd-1, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized by a group of researchers at the University of California, San Francisco, and was found to be a potent inhibitor of the protein kinase CK2.
Wirkmechanismus
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide works by binding to the ATP-binding site of CK2, preventing the enzyme from phosphorylating its substrates. This leads to a decrease in CK2 activity and downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of CK2 by N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide in lab experiments is its specificity for CK2. This allows researchers to selectively inhibit CK2 activity without affecting other cellular processes. However, one limitation of using N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide is its relatively low potency compared to other CK2 inhibitors.
Zukünftige Richtungen
There are several future directions for research involving N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide. One area of interest is the development of more potent CK2 inhibitors based on the structure of N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide. Another area of interest is the use of N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide in combination with other drugs to enhance its therapeutic potential. Additionally, further research is needed to fully understand the downstream effects of CK2 inhibition by N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide and its potential for treating various diseases.
Synthesemethoden
The synthesis of N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide involves a series of chemical reactions that start with the reaction of 4-chlorobenzaldehyde with methylamine to form N-(4-chlorobenzyl)methylamine. This intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been extensively used in scientific research as a tool to study the role of CK2 in various biological processes. CK2 is a protein kinase that regulates a wide range of cellular processes, including cell growth, proliferation, and survival. N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to inhibit CK2 activity both in vitro and in vivo, making it a useful tool for studying the role of CK2 in these processes.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-4-6-13(15)7-5-11)14(18)12-3-2-8-16-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITPNVPMRIRMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)
![N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7474939.png)


![N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474955.png)


